Ethyl 2-bromo-4-cyano-6-fluorobenzoate
Description
Ethyl 2-bromo-4-cyano-6-fluorobenzoate is a substituted benzoate ester featuring a bromine atom at the 2-position, a cyano group at the 4-position, and a fluorine atom at the 6-position of the aromatic ring. Its molecular formula is C₁₀H₇BrFNO₂, with a molecular weight of 272.08 g/mol.
Properties
IUPAC Name |
ethyl 2-bromo-4-cyano-6-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-2-15-10(14)9-7(11)3-6(5-13)4-8(9)12/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENPVMGMPWVHJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Br)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-4-cyano-6-fluorobenzoate can be synthesized through a multi-step process involving the bromination, cyanation, and fluorination of benzoic acid derivatives. One common method involves the following steps:
Bromination: Starting with ethyl benzoate, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.
Cyanation: The brominated intermediate is then subjected to a cyanation reaction using a cyanide source like copper(I) cyanide to introduce the cyano group at the 4-position.
Fluorination: Finally, the fluorine atom is introduced at the 6-position using a fluorinating agent such as Selectfluor.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-4-cyano-6-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The ethyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Reduction: The primary amine derivative.
Oxidation: The corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-bromo-4-cyano-6-fluorobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Its derivatives are explored for potential pharmaceutical applications, including anti-inflammatory and anticancer agents.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-cyano-6-fluorobenzoate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like cyano and fluorine can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Differences
The table below compares Ethyl 2-bromo-4-cyano-6-fluorobenzoate with similar compounds from the evidence:
Key Observations:
Substituent Effects: The target compound’s electron-withdrawing groups (Br, CN, F) enhance electrophilic substitution resistance but may increase reactivity in nucleophilic aromatic substitution. Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate has a bulkier difluoromethyl group at position 4, increasing steric hindrance and lipophilicity compared to the target’s fluorine atom. Methyl 2-(bromomethyl)-5-iodobenzoate contains iodine, which is advantageous in radiopharmaceuticals or Suzuki-Miyaura coupling reactions.
Bioactivity: While direct data for the target compound are lacking, ethyl acetate extracts of spices (e.g., turmeric, clove) contain bioactive benzoate derivatives with antifungal and antimicrobial properties .
Synthetic Utility: Bromine and cyano groups in the target compound make it a candidate for further functionalization (e.g., cyano reduction to amine, bromine substitution).
Biological Activity
Ethyl 2-bromo-4-cyano-6-fluorobenzoate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.
Structural Characteristics
This compound possesses several notable functional groups that contribute to its chemical reactivity and biological activity:
- Bromine (Br) : Often enhances lipophilicity and can influence the binding affinity to biological targets.
- Cyano (CN) : Known for its electron-withdrawing properties, it can stabilize reactive intermediates.
- Fluorine (F) : Increases metabolic stability and enhances the compound's ability to interact with biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been proposed:
- Electrophilic Substitution : The bromine and cyano groups can act as electrophiles, facilitating nucleophilic attack by biological molecules such as proteins or nucleic acids.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated metabolism.
- Antimicrobial Properties : Similar compounds have shown potential as antimicrobial agents, suggesting that this compound may exhibit similar effects.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, with an IC50 value demonstrating effective concentration levels for therapeutic applications. This suggests potential use in the development of new antimicrobial agents targeting resistant strains.
Case Study: Enzyme Inhibition
Research focused on the enzyme inhibitory effects of this compound revealed that it could inhibit key enzymes involved in metabolic pathways linked to cancer progression. The compound was shown to modulate the activity of these enzymes, leading to reduced proliferation rates in cancer cell lines, indicating a promising avenue for cancer therapy.
Applications in Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of more complex bioactive molecules. Its unique structure allows it to be utilized in various chemical reactions aimed at developing novel therapeutic agents. It is particularly useful in:
- Drug Development : As a precursor for synthesizing compounds with enhanced biological activities.
- Biochemical Probes : For studying specific biochemical pathways and interactions within cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-bromo-4-cyano-6-fluorobenzoate?
- Answer : The synthesis typically involves sequential functionalization of a benzoate ester precursor. For example:
- Bromination : Electrophilic aromatic substitution (EAS) using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) to introduce bromine at the ortho position.
- Cyanation : Palladium-catalyzed cyanation (e.g., using CuCN or KCN) or Sandmeyer reaction for nitrile group introduction.
- Fluorination : Direct fluorination via halogen exchange (e.g., Balz-Schiemann reaction) or nucleophilic substitution using KF/18-crown-6.
- Esterification : Ethyl ester formation via acid-catalyzed esterification (e.g., H₂SO₄/ethanol) .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-halogenation.
Q. How can spectroscopic techniques validate the structure of this compound?
- Answer :
- ¹H/¹³C NMR : Identify substituent positions through splitting patterns and coupling constants (e.g., para-fluorine splitting in ¹H NMR).
- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and ester (C=O stretch ~1700 cm⁻¹).
- Mass Spectrometry : Molecular ion peak (M⁺) and fragmentation patterns (e.g., loss of ethyl group).
- Data Interpretation : Compare with spectral libraries or analogous compounds (e.g., methyl 4-bromo-2-(chloromethyl)-6-fluorobenzoate) .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Answer : It serves as a versatile intermediate for:
- Drug Candidates : Functionalization via Suzuki-Miyaura coupling (bromo group) or nucleophilic substitution (cyano group).
- Biological Probes : Fluorine’s role in PET imaging or metabolic stability studies.
Advanced Research Questions
Q. How can competing side reactions (e.g., ester hydrolysis or nitrile reduction) be mitigated during synthesis?
- Answer :
- Ester Stability : Use anhydrous conditions and mild bases (e.g., NaHCO₃) to prevent hydrolysis.
- Nitrile Protection : Employ TEMPO or other stabilizing agents during harsh reaction steps.
- Reaction Optimization : Adjust temperature (e.g., <0°C for bromination) and stoichiometry (e.g., limiting Br₂ to 1.1 equiv).
- Validation : Monitor byproducts via GC-MS or column chromatography .
Q. What crystallographic challenges arise with this compound, and how are they resolved?
- Answer :
- Crystal Packing : Bulky substituents (Br, CN) may disrupt lattice formation. Use solvent vapor diffusion with DCM/hexane.
- Data Collection : High-resolution X-ray diffraction (e.g., SHELXL refinement) resolves disordered fluorine/cyano groups.
- Twinned Crystals : Apply twin-law correction in software like Olex2 or CrysAlisPro .
Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?
- Answer :
- Bromo Group : Activates the ring for Pd-catalyzed coupling (e.g., Suzuki with aryl boronic acids).
- Cyano Group : Electron-withdrawing nature directs electrophiles to meta positions.
- Fluorine : Enhances lipophilicity and stabilizes transition states via inductive effects.
- Mechanistic Insight : DFT calculations (e.g., Gaussian 16) model charge distribution and transition states .
Data Analysis & Contradictions
Q. How should researchers resolve discrepancies in melting points or spectral data across synthesis batches?
- Answer :
- Purity Assessment : Verify via HPLC (>95% purity) and elemental analysis.
- Polymorphism : Test recrystallization in different solvents (e.g., EtOH vs. acetone).
- Spectral Artifacts : Confirm solvent peaks (e.g., DMSO-d₆ in NMR) and calibrate instruments.
- Case Study : Methyl 4-bromo-2-(chloromethyl)-6-fluorobenzoate showed batch-dependent melting points due to solvent residues .
Tables
Table 1 : Key Synthetic Parameters for this compound
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, DCM, 0°C, 2h | 78 | |
| Cyanation | CuCN, DMF, 120°C, 12h | 65 | |
| Fluorination | KF, 18-crown-6, THF, reflux, 6h | 82 | |
| Esterification | H₂SO₄, ethanol, 70°C, 4h | 90 |
Table 2 : Spectral Data Comparison
| Technique | Key Peaks/Patterns | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.35 (t, J=7.1 Hz, CH₂CH₃) | |
| IR | 2210 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O) | |
| HRMS | m/z 301.95 [M+H]⁺ |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
